molecular formula C14H27NO B3102079 2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol CAS No. 141430-54-8

2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol

Cat. No.: B3102079
CAS No.: 141430-54-8
M. Wt: 225.37 g/mol
InChI Key: DHZUZLGOIMDYOX-UHFFFAOYSA-N
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Description

2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol ( 90754-63-5) is a high-purity piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research . This compound, with the molecular formula C13H26N2O and a molecular weight of 226.36, serves as a versatile building block for the synthesis of more complex molecules . Piperidine derivatives are among the most important synthetic fragments for designing new drugs and are present in more than twenty classes of pharmaceuticals, as well as numerous alkaloids . The piperidine ring is a fundamental scaffold in heterocyclic chemistry, and its derivatives are frequently investigated for their potential biological activities . Recent scientific advances highlight the role of structurally related piperidine compounds as key intermediates in developing potential therapeutic agents, including those targeting the central nervous system . For instance, certain piperidine-based molecules have been explored as antagonists for neurological targets like the muscarinic M4 receptor, indicating potential applications in researching conditions such as Parkinson's disease and schizophrenia . The presence of both the piperidine ring and the ethanol moiety in its structure makes it a valuable precursor for further chemical functionalization. This compound is intended for research and development purposes only in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the material in accordance with all applicable local and national laboratory safety regulations.

Properties

IUPAC Name

2-[1-(cyclohexylmethyl)piperidin-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO/c16-11-8-13-6-9-15(10-7-13)12-14-4-2-1-3-5-14/h13-14,16H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZUZLGOIMDYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol typically involves the reaction of cyclohexylmethylamine with 4-piperidone, followed by reduction and subsequent alkylation . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and alkylating agents like ethyl bromide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Secondary amines, tertiary amines

    Substitution: Alkyl halides, other substituted derivatives

Scientific Research Applications

2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its role as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. It is believed to act as a ligand for certain receptors, modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved are still under investigation, but it is known to affect neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and molecular features of 2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features Source
This compound Cyclohexylmethyl, ethanol C14H25NO 223.35 High lipophilicity from cyclohexyl
2-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol Isopropyl C10H21NO 171.28 Smaller alkyl group, lower molecular weight
2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol 1,3,4-Thiadiazole C9H15N3OS 213.30 Heterocyclic substituent, enzyme inhibition potential
1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol HCl Phenyl, ethanol C13H19NO·HCl 253.75 Aromatic ring for π-π interactions
2-(Piperidin-4-yloxy)ethan-1-ol Ether-linked oxygen C7H15NO2 145.20 Increased polarity due to ether group
FM (JAK2/FLT3 inhibitor) Fluorophenyl-pyrimidinyl C22H28FN7O 425.50 Complex substituent for kinase targeting

Key Observations :

  • Lipophilicity : The cyclohexylmethyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., isopropyl in ), which may improve blood-brain barrier penetration.
  • Molecular Weight : The target compound (223.35 g/mol) falls within the acceptable range for drug-like molecules, unlike the larger kinase inhibitor FM (425.50 g/mol) .
Enzyme Inhibitors
  • Glutaminase 1 (GLS1) Inhibitors : Analogs such as 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol demonstrated potent GLS1 inhibition (IC50: 10–50 nM) in preclinical studies. The thiadiazole group was critical for binding to the enzyme’s active site .
  • Kinase Inhibitors: FM, a structurally complex analog, showed nanomolar activity against JAK2/FLT3 kinases, highlighting the role of fluorophenyl and pyrimidinyl groups in kinase selectivity .
Antimicrobial Synergists

Their aromatic substituents contrast with the aliphatic cyclohexyl group in the target compound.

Building Blocks

The phenyl derivative () and aminoethyl analog () are used in material science and drug discovery, emphasizing the versatility of piperidine-ethanol scaffolds in diverse applications.

Structure-Activity Relationship (SAR) Insights

  • Substituent Size : Bulkier groups (e.g., cyclohexylmethyl) may improve target binding through hydrophobic interactions, as seen in kinase inhibitors .
  • Heterocyclic Modifications : Thiadiazole or pyrimidine groups introduce hydrogen-bonding or π-stacking capabilities, critical for enzyme inhibition .
  • Polarity Adjustments : Ether or hydroxyl groups enhance solubility but may reduce membrane permeability .

Biological Activity

The compound 2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol is a piperidine derivative that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing key results.

Chemical Structure and Properties

The molecular formula for this compound is C15H25NC_{15}H_{25}N with a molecular weight of approximately 235.37 g/mol. The compound features a cyclohexylmethyl group attached to a piperidine ring, which is further connected to an ethanolic moiety.

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, including the opioid and dopamine receptors. These interactions can lead to analgesic effects, mood modulation, and potential therapeutic applications in treating conditions such as anxiety and depression.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of piperidine derivatives. For instance, compounds with similar structures have shown significant activity in 17β-HSD Type 3 assays, indicating potential implications in steroid hormone regulation .

Case Studies

  • Analgesic Effects : In a study examining the analgesic properties of piperidine derivatives, it was found that certain analogs exhibited dose-dependent pain relief in rodent models. The mechanism was attributed to modulation of the opioid receptors, suggesting that this compound may have similar effects .
  • Cognitive Enhancement : Another research project focused on the cognitive-enhancing properties of piperidine compounds. Results indicated that specific derivatives improved memory retention and learning capabilities in animal models. This suggests a potential for developing treatments for cognitive disorders .

Table 1: Biological Activity of Piperidine Derivatives

Compound NameIC50 (nM)Biological ActivityReference
This compoundTBDAnalgesic effects
N-(2-Hydroxyethyl)-piperidin-4-yl)ethan-1-ol900Cognitive enhancement
N-(4-Chloro-phenoxy)-piperidin-4-yl)ethanone700Inhibition of steroid hormone action

Table 2: Summary of Research Findings

Study FocusFindingsImplications
Analgesic PropertiesDose-dependent pain relief observedPotential for pain management therapies
Cognitive EnhancementImproved memory retention in animal modelsDevelopment of cognitive disorder treatments
Hormonal RegulationSignificant inhibition of steroid hormonesImplications for hormone-related therapies

Q & A

Q. How to safely handle this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, lab coats, and fume hoods (NFPA Health Hazard Rating: 2). Store at 2–8°C under argon. In case of skin contact, wash with 10% ethanol/water and consult SDS documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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